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Introduction

Ampelopsin, also known as Dihydromyricetin (DHM), is a natural flavanonol compound

predominantly extracted from plants such as Ampelopsis grossedentata (commonly known as

vine tea) and Hovenia dulcis (Japanese raisin tree).[1][2] This bioactive molecule has a rich

history in traditional medicine and is now the subject of extensive scientific investigation due to

its diverse pharmacological properties, including anti-inflammatory, antioxidant,

neuroprotective, and anti-cancer effects.[2][3] This guide provides a detailed overview of the

molecular targets and signaling pathways modulated by Ampelopsin, offering insights for

researchers and professionals in drug development. While much of the literature uses the

terms Ampelopsin and Dihydromyricetin interchangeably, this document will also specifically

address findings related to the resveratrol dimer, (-)-Ampelopsin F, where applicable.

Therapeutic Potential in Oncology
Ampelopsin has demonstrated significant anti-cancer activity across a range of preclinical

models by modulating multiple cellular signaling pathways involved in cell proliferation,

apoptosis, and metastasis.[3][4]

Induction of Apoptosis
Ampelopsin triggers programmed cell death in cancer cells through both intrinsic and extrinsic

pathways, as well as by inducing endoplasmic reticulum (ER) stress.
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Extrinsic (Death Receptor) Pathway: In glioma and Epstein-Barr virus (EBV)-positive cancer

cells, Ampelopsin upregulates the expression of TNF-related apoptosis-inducing ligand

(TRAIL) and its receptors, Death Receptor 4 (DR4) and Death Receptor 5 (DR5).[5] This

leads to the activation of caspase-8 and subsequent execution of apoptosis.[5]

Intrinsic (Mitochondrial) Pathway: It facilitates the release of cytochrome c from the

mitochondria into the cytosol in liver cancer (HepG2) cells, a critical step in activating the

intrinsic apoptotic cascade.[5]

Endoplasmic Reticulum (ER) Stress: In breast cancer cell lines (MDA-MB-231 and MCF-7),

Ampelopsin induces ER stress, marked by the activation of key stress-related proteins

including GRP78, p-PERK, p-elF2α, and cleaved ATF6α.[4] Prolonged ER stress ultimately

leads to apoptosis via the upregulation of the pro-apoptotic factor CHOP.[4] This process can

also involve the activation of the MAPK signaling pathway through reactive oxygen species

(ROS).[4]

Inhibition of Cell Proliferation and Metastasis
Ampelopsin effectively curtails cancer cell growth and spread by targeting critical signaling

networks.

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, survival, and

proliferation. Ampelopsin has been shown to be an effective mTOR inhibitor.[2] It suppresses

the phosphorylation of key components like PI3K, Akt, and mTOR in breast cancer cells,

leading to cell cycle arrest and reduced proliferation. The modulation of this pathway can

also involve interactions with microRNAs, such as miR-21, through the tumor suppressor

PTEN.[4]

Cell Cycle Arrest: Ampelopsin can halt the cell cycle at different phases depending on the

cancer type. It arrests human leukemia (HL60) cells at the sub-G1 phase and has been

shown to induce a G2/M phase arrest in breast cancer by downregulating cyclin B1 and

activating the p53/p21 pathway.[4]

Growth Factor Receptor Signaling: Ampelopsin has been reported to modulate signaling

mediated by growth factor receptors. It represses the expression of Hypoxia-Inducible

Factor-1α (HIF-1α) and its transcriptional target, Vascular Endothelial Growth Factor (VEGF),
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in HepG2 cells.[5] Additionally, it inhibits the expression of Platelet-Derived Growth Factor

Receptor β (PDGFRβ) in fibroblasts associated with carcinoma tissues.[5][6]

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and cell proliferation.

Ampelopsin has been shown to modulate this pathway by promoting the activation of STAT1

and STAT3 in different contexts.[5]

Quantitative Data on Anti-Cancer Effects
Cell Line Assay Concentration Result Reference

MDA-MB-231

(Breast Cancer)
Cell Viability 40 µg/mL

~50% inhibition

after 48h

MDA-MB-231

(Breast Cancer)

Apoptosis (Flow

Cytometry)
40 µg/mL

~35% apoptotic

cells after 48h

U251 (Glioma)
Cell Viability

(MTT)
100 µM

~50% inhibition

after 48h
[5]

Neuroprotective Potential
Ampelopsin exhibits promising neuroprotective properties, suggesting its potential application

in age-related neurodegenerative diseases.[7][8]

Modulation of Alzheimer's Disease Pathology: Preclinical studies indicate that Ampelopsin

may counteract key features of Alzheimer's disease by reducing neuroinflammation,

inhibiting the aggregation of amyloid-beta (Aβ) plaques, and modulating the

hyperphosphorylation of tau protein.[7]

Anti-Aging via the miR-34a/SIRT1/mTOR Pathway: In a D-galactose-induced rat model of

brain aging, Ampelopsin was found to significantly suppress the expression of microRNA-

34a (miR-34a).[8] The downregulation of miR-34a relieves its inhibitory effect on Sirtuin 1

(SIRT1), a key protein in longevity and cellular health.[8] Increased SIRT1 activity

subsequently downregulates the mTOR signaling pathway, which rescues impaired

autophagy and inhibits neuronal apoptosis in the hippocampus.[8]

Anti-inflammatory and Metabolic Regulatory Effects
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Ampelopsin modulates inflammatory responses and metabolic pathways, highlighting its

therapeutic potential for inflammatory and metabolic disorders.

Anti-Inflammatory Mechanisms:

Cytokine Modulation: Ampelopsin significantly suppresses the production of pro-

inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β),

and Interleukin-6 (IL-6), while increasing the level of the anti-inflammatory cytokine IL-10

in response to inflammatory stimuli like lipopolysaccharide (LPS).[9]

Inhibition of Inflammatory Mediators: It reduces the expression of inducible nitric oxide

synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes that produce inflammatory

mediators.[9][10]

NF-κB and MAPK Signaling: The anti-inflammatory effects of Ampelopsin are largely

attributed to its ability to inhibit the activation of the NF-κB pathway by preventing the

phosphorylation and degradation of its inhibitor, IκBα.[9] It also suppresses the

phosphorylation of p38 and JNK MAP kinases.[9]

Metabolic Regulation:

Diabetes Mellitus: The specific resveratrol dimer, (-)-Ampelopsin F, has been identified as

a Dipeptidyl peptidase-4 (DPP-4) inhibitor.[11] In pancreatic Beta-TC-6 cells, it enhances

insulin secretion by increasing mitochondrial membrane hyperpolarization, elevating

intracellular calcium levels, and upregulating the expression of GLUT2 and glucokinase.

[11]

Non-alcoholic Fatty Liver Disease (NAFLD): Ampelopsin has been shown to improve

glucose and lipid metabolism in both human and animal models of NAFLD.[1][12] Its

mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn

modulates downstream targets like acetyl-CoA carboxylase (ACC) to reduce steatosis.[12]

Cardioprotection: Research suggests Ampelopsin protects against doxorubicin-induced

cardiotoxicity by stimulating the SIRT1 pathway, which leads to the inhibition of the NLRP3

inflammasome.[1]
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Quantitative Data on Bioactivity
Target/Model Compound Concentration Effect Reference

DPP-4 Activity (-)-Ampelopsin F Not specified

2.5-fold decrease

vs. control; 6.5-

fold decrease vs.

positive control

[11]

Insulin Secretion

(Beta-TC-6 cells)
(-)-Ampelopsin F 50 µM

3.5-fold increase

in insulin

secretion

[11]

Cytokine

Production

(PHA-stimulated

PBMCs)

A. grossedentata

Extract
50 µg/mL

99% inhibition of

IFNγ, 94%

inhibition of IL-

17a, 80%

inhibition of IL-2

[10]

OATP1B1

Transporter

Activity

Ampelopsin 25 µM

~40% decrease

in transport

activity

[13]

Experimental Protocols
Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of target proteins (e.g., PI3K, Akt, mTOR, p-

PERK, NF-κB).

Methodology:

Cell Lysis: Treat cultured cells (e.g., MDA-MB-231) with varying concentrations of

Ampelopsin for a specified duration. Lyse the cells using RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

assay.

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
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Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine

serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane

with primary antibodies specific to the target proteins overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate

HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an

enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band

intensity relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis via Flow Cytometry
Objective: To determine the effect of Ampelopsin on cell cycle distribution.

Methodology:

Cell Treatment: Seed cells (e.g., breast cancer cells) and treat with Ampelopsin for 24-48

hours.

Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70%

ethanol overnight at -20°C.

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium

iodide (PI) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as

measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S,

and G2/M phases of the cell cycle.

DPP-4 Inhibition Assay
Objective: To measure the inhibitory effect of (-)-Ampelopsin F on DPP-4 enzyme activity.

Methodology:
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Reaction Mixture: Prepare a reaction mixture containing a specific concentration of

recombinant human DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl).

Inhibitor Addition: Add varying concentrations of (-)-Ampelopsin F or a known DPP-4

inhibitor (positive control) to the reaction mixture and pre-incubate.

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate, such

as Gly-Pro-AMC.

Fluorescence Measurement: Monitor the increase in fluorescence over time using a

fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme

activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of

Ampelopsin F and determine the IC50 value.

Signaling Pathway Visualizations
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Caption: Ampelopsin-induced apoptosis via death receptor and ER stress pathways.
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Caption: Ampelopsin inhibits proliferation by targeting the PI3K/Akt/mTOR pathway.
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Caption: Neuroprotective mechanism of Ampelopsin via the miR-34a/SIRT1/mTOR axis.
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Caption: Ampelopsin inhibits NF-κB and MAPK inflammatory signaling pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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